5-Methyl-2-(pyrrolidin-1-yl)benzonitrile CAS number and properties
5-Methyl-2-(pyrrolidin-1-yl)benzonitrile CAS number and properties
CAS Number: 1311317-26-6 Document Type: Technical Application Guide Version: 1.0[1][2]
Executive Summary
5-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a specialized organonitrile intermediate used primarily in medicinal chemistry.[1][2] Characterized by an electron-rich pyrrolidine ring ortho to an electron-withdrawing nitrile group, this compound serves as a critical scaffold for developing Central Nervous System (CNS) agents, specifically histamine H3 receptor antagonists and kinase inhibitors.[1][2] Its amphiphilic nature and distinct electronic profile make it a valuable "fragment" for structure-activity relationship (SAR) studies involving pi-stacking and hydrogen bond acceptance.[1][2]
This guide provides a definitive workflow for the synthesis, purification, and characterization of this compound, moving beyond generic descriptions to offer a self-validating laboratory protocol.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identification Data
| Parameter | Detail |
| Chemical Name | 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile |
| CAS Number | 1311317-26-6 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| SMILES | CC1=CC(C#N)=C(N2CCCC2)C=C1 |
| IUPAC Name | 5-methyl-2-pyrrolidin-1-ylbenzonitrile |
Physicochemical Profile[1][2]
-
Physical State: Typically a pale yellow to orange viscous oil or low-melting solid (depending on purity/crystallinity).[1][2]
-
Solubility: Highly soluble in DCM, DMSO, DMF, and Ethyl Acetate; sparingly soluble in water.
-
LogP (Predicted): ~2.8 – 3.2 (Lipophilic, suitable for CNS penetration).[2]
-
pKa (Conjugate Acid): ~3.5 – 4.0 (Pyrrolidine nitrogen is weakly basic due to conjugation with the aromatic ring and ortho-cyano effect).[2]
Synthesis & Manufacturing Strategy
Retrosynthetic Logic
The most robust route to 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile is via Nucleophilic Aromatic Substitution (SNAr) .[1][2] The starting material, 2-Fluoro-5-methylbenzonitrile , possesses an ideal electronic setup: the nitrile group at the ortho position strongly withdraws electron density, activating the fluorine atom for displacement by the nucleophilic pyrrolidine.
Why this route?
-
Atom Economy: High.[2] The leaving group is merely fluoride.
-
Regioselectivity: The activation is specific to the position ortho to the nitrile; the meta-methyl group has minimal steric interference.[2]
-
Scalability: No heavy metal catalysts (Pd/Cu) are required, reducing cost and purification burden.[2]
Reaction Scheme Visualization
The following diagram outlines the reaction pathway and electronic activation.
Caption: SNAr synthesis pathway showing activation of the fluorobenzonitrile precursor by the ortho-cyano group.
Detailed Experimental Protocol
Reagents & Equipment[1][2]
-
Nucleophile: Pyrrolidine (1.5 eq).[2] Note: Excess ensures complete conversion.
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 eq). Acts as an HF scavenger.
-
Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2] Polar aprotic solvents accelerate SNAr.[1][2]
-
Equipment: Round-bottom flask, magnetic stirrer, oil bath, reflux condenser.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a dry round-bottom flask with 2-Fluoro-5-methylbenzonitrile (e.g., 1.35 g, 10 mmol).
-
Add anhydrous K₂CO₃ (2.76 g, 20 mmol).
-
Add DMSO (10 mL). Stir to create a suspension.
-
Add Pyrrolidine (1.23 mL, 15 mmol) dropwise via syringe. Caution: Exothermic.[1][2]
Step 2: Reaction Execution
-
Heat the mixture to 80–90°C in an oil bath.
-
Validation Checkpoint: Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or LCMS after 2 hours.
Step 3: Workup & Isolation [1][2]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Water (50 mL) with vigorous stirring. The product may precipitate as a solid or oil out.[3]
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash the combined organic layer with Brine (2 x 20 mL) to remove residual DMSO.[2]
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
If the crude is >95% pure (common for this route), recrystallize from Hexanes/EtOAc.[2]
-
If impure, perform Flash Column Chromatography (SiO₂, 0→20% EtOAc in Hexanes).
Process Flow Diagram
Caption: Purification workflow ensuring removal of dipolar aprotic solvents and inorganic salts.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized compound, compare experimental data against these expected values.
1H NMR (400 MHz, CDCl₃) - Anticipated
-
Aromatic Region:
-
δ 7.35 (d, J=2.0 Hz, 1H): Proton meta to pyrrolidine, ortho to CN (deshielded by CN).
-
δ 7.15 (dd, J=8.5, 2.0 Hz, 1H): Proton para to pyrrolidine.
-
δ 6.70 (d, J=8.5 Hz, 1H): Proton ortho to pyrrolidine (shielded by electron-donating N).[2]
-
-
Aliphatic Region:
Mass Spectrometry (ESI)
-
Ionization Mode: Positive (+ve)[2]
-
Parent Ion: [M+H]⁺ = 187.13 m/z[2]
-
Fragmentation Pattern: Loss of methyl or nitrile group may be observed at higher collision energies.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2][4] Acute Toxicity (Oral) category 4 (inferred from benzonitrile analogs).[2]
-
Specific Risk: Nitriles can liberate cyanide under extreme acidic/metabolic conditions, though this specific compound is stable.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring over long periods.
References
-
PubChem. (2025).[2] Compound Summary: Benzonitrile derivatives and ABT-239 Analogs. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1513149-33-1|4-Methyl-3-(pyrrolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | C22H22N2O | CID 9818903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Methyl-2-pyrrolidinone 98 108-27-0 [sigmaaldrich.com]
